molecular formula C11H17NO B8282111 4-(2-[Furan-2-yl]ethyl)-1,2,3,5-tetrahydropyridine

4-(2-[Furan-2-yl]ethyl)-1,2,3,5-tetrahydropyridine

Cat. No. B8282111
M. Wt: 179.26 g/mol
InChI Key: ITVMABSMJYWDTR-UHFFFAOYSA-N
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Patent
US05700809

Procedure details

A cooled (0° C.) solution of 1-benzyl-4-(2-[furan-2-yl]ethyl)-1,2,3,6-tetrahydropyridine (1.8 g, 6.8 mmol) in anhydrous dichloromethane (20 ml) was treated with 1-chloroethylchloroformate (0.95 ml, 8.8 mmol) dropwise. The mixture was stirred for 1 hr at 0° C. The solvent was evaporated and the residue dissolved in methanol (60 ml). This solution was heated at reflux for one hour whereupon the solvent was evaporated. The residue was partitioned between dichloromethane and saturated aqueous potassium carbonate solution. The organic phase was separated, dried (Na2 SO4) and evaporated to give the title compound (867 mg, 72%) as a colourless oil; δH (DMSO-d6) 1.84-1.96 (2H, m, tetrahydropyridinyl CH2), 2.16-2.30 (2H, m, CH2), 2.64-2.80 (4H, m, tetrahydropyridinyl CH2 and CH2), 3.06-3.10 (2H, m, tetrahydropyridinyl CH2), 5.40-5.46 (1H, m, tetrahydropyridinyl 5-H), 6.06-6.12 (1H, m, furanyl H), 6.32-6.38 (1H, m, furanyl H), and 7.48-7.56 (1H, m, furanyl H).
Name
1-benzyl-4-(2-[furan-2-yl]ethyl)-1,2,3,6-tetrahydropyridine
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.95 mL
Type
reactant
Reaction Step Two
Yield
72%

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH:12]=[C:11]([CH2:14][CH2:15][C:16]2[O:17][CH:18]=[CH:19][CH:20]=2)[CH2:10][CH2:9]1)C1C=CC=CC=1.ClC(OC(Cl)=O)C>ClCCl>[O:17]1[CH:18]=[CH:19][CH:20]=[C:16]1[CH2:15][CH2:14][CH:11]1[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]1

Inputs

Step One
Name
1-benzyl-4-(2-[furan-2-yl]ethyl)-1,2,3,6-tetrahydropyridine
Quantity
1.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(=CC1)CCC=1OC=CC1
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.95 mL
Type
reactant
Smiles
ClC(C)OC(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 hr at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in methanol (60 ml)
TEMPERATURE
Type
TEMPERATURE
Details
This solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for one hour whereupon the solvent
Duration
1 h
CUSTOM
Type
CUSTOM
Details
was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between dichloromethane and saturated aqueous potassium carbonate solution
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
CUSTOM
Type
CUSTOM
Details
dried (Na2 SO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O1C(=CC=C1)CCC1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 867 mg
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 71.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.